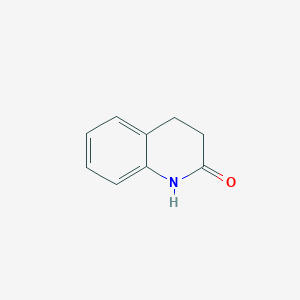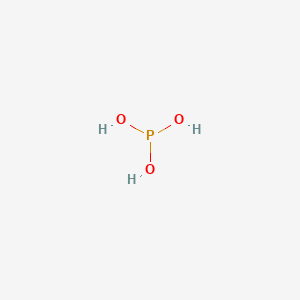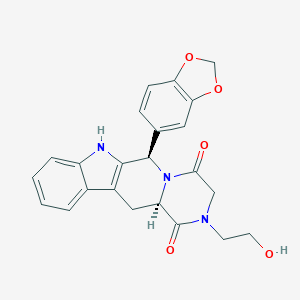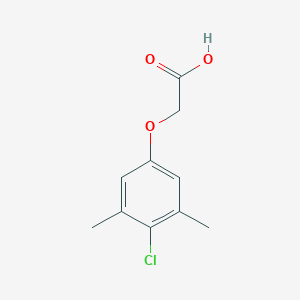
2-(5-Bromthiophen-2-yl)-2-oxoessigsäure
Übersicht
Beschreibung
2-(5-Bromothiophen-2-yl)-2-oxoacetic acid is an organic compound that features a brominated thiophene ring attached to an oxoacetic acid moiety
Wissenschaftliche Forschungsanwendungen
2-(5-Bromothiophen-2-yl)-2-oxoacetic acid has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of conductive polymers and organic semiconductors due to its electronic properties.
Biological Studies: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
Target of Action
It’s worth noting that compounds with similar structures, such as boronic acids and their derivatives, are often used in suzuki-miyaura cross-coupling reactions .
Mode of Action
In the context of suzuki-miyaura cross-coupling reactions, the compound may interact with its targets through a process involving oxidative addition and transmetalation .
Biochemical Pathways
It’s known that suzuki-miyaura cross-coupling reactions, which this compound may participate in, play a significant role in the formation of carbon-carbon bonds, a fundamental process in organic synthesis .
Result of Action
As a potential participant in suzuki-miyaura cross-coupling reactions, this compound could contribute to the formation of new carbon-carbon bonds, thereby enabling the synthesis of a wide range of organic compounds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(5-Bromothiophen-2-yl)-2-oxoacetic acid. For instance, the compound’s stability and reactivity could be affected by factors such as temperature, pH, and the presence of other substances in the reaction environment .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromothiophen-2-yl)-2-oxoacetic acid typically involves the bromination of thiophene followed by the introduction of the oxoacetic acid group. One common method includes the following steps:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide or a radical initiator like azobisisobutyronitrile (AIBN).
Formation of 2-(5-Bromothiophen-2-yl)-2-oxoacetic acid: The brominated thiophene is then reacted with oxalyl chloride to form the corresponding acyl chloride, which is subsequently hydrolyzed to yield 2-(5-Bromothiophen-2-yl)-2-oxoacetic acid.
Industrial Production Methods
Industrial production methods for 2-(5-Bromothiophen-2-yl)-2-oxoacetic acid may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated bromination systems, and efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-Bromothiophen-2-yl)-2-oxoacetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (dimethylformamide, tetrahydrofuran), catalysts (palladium, copper).
Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile, dichloromethane).
Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran).
Major Products
Substitution: Various substituted thiophene derivatives.
Oxidation: Thiophene sulfoxides and sulfones.
Reduction: Hydroxy derivatives of 2-(5-Bromothiophen-2-yl)-2-oxoacetic acid.
Vergleich Mit ähnlichen Verbindungen
2-(5-Bromothiophen-2-yl)-2-oxoacetic acid can be compared with other similar compounds, such as:
2-(5-Chlorothiophen-2-yl)-2-oxoacetic acid: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and properties.
2-(5-Methylthiophen-2-yl)-2-oxoacetic acid: Contains a methyl group instead of a halogen, leading to different electronic and steric effects.
2-(5-Nitrothiophen-2-yl)-2-oxoacetic acid:
The uniqueness of 2-(5-Bromothiophen-2-yl)-2-oxoacetic acid lies in its specific combination of the bromine atom and the oxoacetic acid moiety, which imparts distinct chemical and physical properties useful in various research and industrial applications.
Eigenschaften
IUPAC Name |
2-(5-bromothiophen-2-yl)-2-oxoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrO3S/c7-4-2-1-3(11-4)5(8)6(9)10/h1-2H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLMOPFHUYOWWOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)C(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














